molecular formula C7H15NO2 B8428276 (2RS,4S)-2-amino-4-methyl hexanoic acid

(2RS,4S)-2-amino-4-methyl hexanoic acid

Cat. No. B8428276
M. Wt: 145.20 g/mol
InChI Key: MBZXSJWDBIIBLL-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2RS,4S)-2-amino-4-methyl hexanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2RS,4S)-2-amino-4-methyl hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2RS,4S)-2-amino-4-methyl hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2RS,4S)-2-amino-4-methyl hexanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(4S)-2-amino-4-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6?/m0/s1

InChI Key

MBZXSJWDBIIBLL-ZBHICJROSA-N

Isomeric SMILES

CC[C@H](C)CC(C(=O)O)N

Canonical SMILES

CCC(C)CC(C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two, 2-amino-4-methylhexanoic acid (homoisoleucine, Hil) units were identified after analyzing the PS (phase sensitive) DQF COSY and TOCSY spectra of vitilevuamide. The stereochemistry of the amino acids was confirmed by chemical synthesis of all four diastereomers, and evaluation of the 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA; Sigma Chemical Co., St. Louis, Mo.) derived amino acids by HPLC on a cyano column. The mixtures of (2RS,4S) and all four isomers of Hil were synthesized starting from S-(+) and (±)-1-bromo-2-methyl butane (Sigma Chemical Co. or Aldrich Chemical Co., Milwaukee, Wis.) respectively using the method of H. Han & R. A. Pascal, 55 J. Org. Chem. 5173 (1990). The diastereomeric mixture of (2RS,4S)-2-amino-4-methyl hexanoic acid was treated with catalase and L-amino acid oxidase (Aldrich Chemical Co.) at pH 8 for 12-18 hours. Upon acidification and reverse phase chromatography (9:1, MeOH/H2O), the pure (2R,4S) isomer of Hil was isolated. Using these standards it was possible to verify the stereochemistry of the two Hil residues in vitilevuamide by FDAA derivatization and cyano HPLC chromatography (MeOH/1% Acetic acid, 25:75-90:10 at 1 mL/min) with UV detection at 340 nm.
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amino acids
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1-fluoro-2,4-dinitrophenyl-5-L-alanineamide
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amino acids
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cyano
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L-amino acid
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